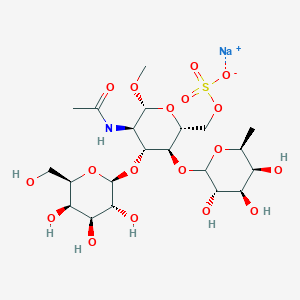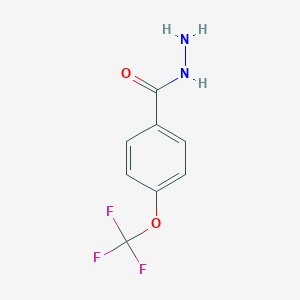![molecular formula C13H10F3NO B063930 2-[2-(Trifluoromethoxy)phenyl]aniline CAS No. 175676-54-7](/img/structure/B63930.png)
2-[2-(Trifluoromethoxy)phenyl]aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related aniline derivatives often involves oxidative C-C bond formation processes. For instance, the reaction of phenyliodine bis(trifluoroacetate) (PIFA) with anilides has been shown to give 3-hydroxy-2-oxindole derivatives through a metal-free oxidative process (Wang et al., 2012). This showcases the reactivity and versatility of aniline compounds in synthetic chemistry.
Molecular Structure Analysis
X-ray crystallography and computational studies have been extensively used to elucidate the molecular structure of aniline derivatives. For example, crystal structure and Hirshfeld surface analysis revealed significant insights into the steric effects of substituents on aniline compounds, indicating the impact of trifluoromethyl groups on molecular conformation (Slyvka et al., 2019).
Chemical Reactions and Properties
The reactivity of aniline derivatives is influenced by the presence of substituents, which can facilitate various chemical reactions. For instance, trifluoromethoxy-substituted anilines undergo hydrogen/lithium permutation with optional site selectivity, demonstrating the role of N-protective groups in directing the reactivity of these compounds (Leroux et al., 2003).
Physical Properties Analysis
The physical properties of aniline derivatives, such as solubility, thermal stability, and electronic properties, are significantly impacted by their molecular structure. Research has shown that the introduction of trifluoromethyl groups can enhance these properties, making aniline derivatives suitable for various applications in materials science (Myung et al., 2003).
Wissenschaftliche Forschungsanwendungen
1. Synthesis of Schiff Bases
- Summary of Application : This compound is used in the synthesis of novel Schiff bases. These bases are synthesized by reacting 2-(trifluoromethoxy)aniline with different aromatic aldehydes .
- Methods of Application : The Schiff base compounds were characterized by spectroscopic and analytical methods. The crystal structure of one new compound was also reported .
- Results or Outcomes : The synthesized Schiff bases showed antibacterial, antifungal, antimalarial, anti-trypanosomal, and anti-HIV activities. They were tested against 14 bacterial species, 7 fungal strains, and human cervix adernocarcinoma cells (HeLa). The compounds demonstrated good activity against HIV type-1 .
2. Synthesis of Fluorinated Chalcones
- Summary of Application : This compound is used in the synthesis of novel fluorinated chalcones bearing trifluoromethyl and trifluoromethoxy substituents .
- Methods of Application : The compounds were characterized by spectroscopic techniques and evaluated for their antimicrobial activity against four pathogenic Gram-positive and Gram-negative bacterial and fungal strains .
- Results or Outcomes : The compounds with the trifluoromethoxy group were more effective than those with the trifluoromethyl group. Among the 20 fluorinated chalcones, compound A3/B3 bearing an indole ring attached to the olefinic carbon proved to possess the most antimicrobial activity compared to the standard drugs without showing cytotoxicity on human normal liver cell line (L02) .
3. FDA-Approved Trifluoromethyl Group-Containing Drugs
- Summary of Application : This compound is used in the synthesis of FDA-approved drugs that contain the trifluoromethyl (TFM, -CF3) group .
- Methods of Application : The review covers the detailed chemistry of 19 FDA-approved drugs in the past 20 years, which contains the TFM group as one of the pharmacophores .
- Results or Outcomes : The trifluoromethyl group-containing FDA-approved drugs have been used for various diseases and disorders. The review covers the detailed chemistry of 19 FDA-approved drugs in the past 20 years, which contains the TFM group as one of the pharmacophores .
4. Synthesis of Trifluoromethyl Ethers
- Summary of Application : This compound is used in the synthesis of trifluoromethyl ethers .
- Methods of Application : The synthesis involves the photochemical decomposition of the corresponding 2-(trifluoromethoxy)biphenylyl-2’-diazonium salts at −100 °C .
- Results or Outcomes : The major drawback of this method is the necessity to work at very low temperature and on small scale .
5. Synthesis of Fluorinated Compounds
- Summary of Application : This compound is used in the synthesis of fluorinated compounds, which are synthesized in pharmaceutical research on a routine basis .
- Methods of Application : The review covers the detailed chemistry of 19 FDA-approved drugs in the past 20 years, which contains the trifluoromethyl (TFM, -CF3) group as one of the pharmacophores .
- Results or Outcomes : According to the World Drug Index (WDI), there are 128 fluorinated compounds with US trade names. Even more fluorinated drugs are predicted to be developed in the near future, as fluoro-organic compounds continue to attract attention in the field of chemistry and biochemistry .
6. Synthesis of Trifluoromethyl Ethers
- Summary of Application : This compound is used in the synthesis of trifluoromethyl ethers .
- Methods of Application : The synthesis involves the photochemical decomposition of the corresponding 2-(trifluoromethoxy)biphenylyl-2’-diazonium salts at −100 °C .
- Results or Outcomes : The major drawback of this method is the necessity to work at very low temperature and on small scale .
Safety And Hazards
Eigenschaften
IUPAC Name |
2-[2-(trifluoromethoxy)phenyl]aniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10F3NO/c14-13(15,16)18-12-8-4-2-6-10(12)9-5-1-3-7-11(9)17/h1-8H,17H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYVFXUXDUIPECW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC=CC=C2OC(F)(F)F)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10F3NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20371042 |
Source


|
| Record name | 2-[2-(trifluoromethoxy)phenyl]aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20371042 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[2-(Trifluoromethoxy)phenyl]aniline | |
CAS RN |
175676-54-7 |
Source


|
| Record name | 2-[2-(trifluoromethoxy)phenyl]aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20371042 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-Hydroxy-9-phenyl-5,6-di(propan-2-yloxy)-3-oxa-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12),10-tetraen-2-one](/img/structure/B63847.png)
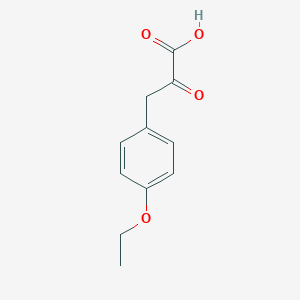
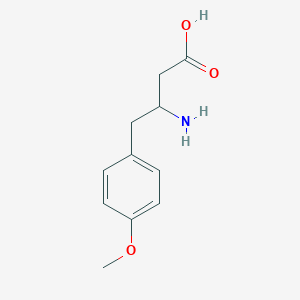
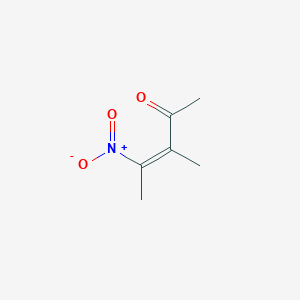
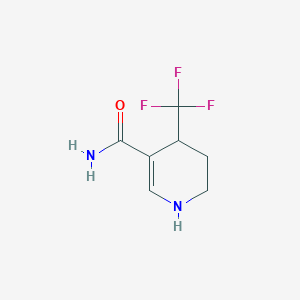
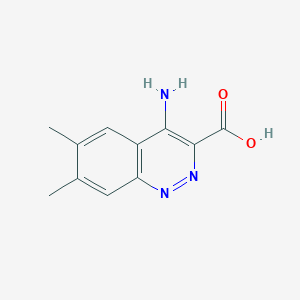
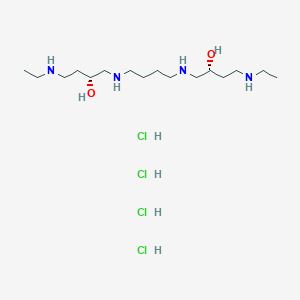
![(5-ethoxy-3-methyl-3H-imidazo[4,5-b]pyridin-2-yl)methanol](/img/structure/B63868.png)
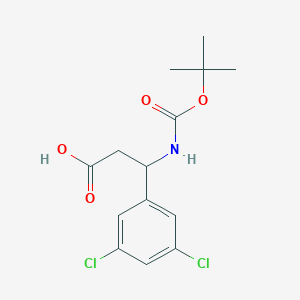
![5-Azido-8-methyl-6-nitro-1,3-diphenylpyrido[2,3-d]pyrimidine-2,4,7-trione](/img/structure/B63873.png)
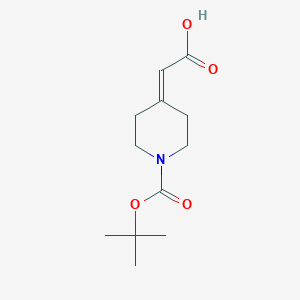
![(3S)-7-methyl-2,3-dihydro-1H-pyrrolo[1,2-a]benzimidazol-3-ol](/img/structure/B63875.png)
